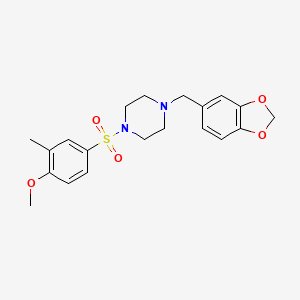
1-(1,3-Benzodioxol-5-ylmethyl)-4-(4-methoxy-3-methylphenyl)sulfonylpiperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(1,3-Benzodioxol-5-ylmethyl)-4-(4-methoxy-3-methylphenyl)sulfonylpiperazine is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a benzo[1,3]dioxole moiety, a piperazine ring, and a methoxy-methyl-benzenesulfonyl group
Métodos De Preparación
The synthesis of 1-(1,3-Benzodioxol-5-ylmethyl)-4-(4-methoxy-3-methylphenyl)sulfonylpiperazine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Benzo[1,3]dioxole Moiety: This can be achieved through the cyclization of catechol derivatives with formaldehyde.
Synthesis of the Piperazine Ring: Piperazine can be synthesized from ethylenediamine and diethylene glycol.
Sulfonylation Reaction: The methoxy-methyl-benzenesulfonyl group can be introduced through a sulfonylation reaction using methoxy-methyl-benzenesulfonyl chloride and a suitable base.
Coupling Reactions: The final step involves coupling the benzo[1,3]dioxole moiety with the piperazine ring and the sulfonyl group under appropriate reaction conditions, such as the use of palladium-catalyzed cross-coupling reactions
Análisis De Reacciones Químicas
1-(1,3-Benzodioxol-5-ylmethyl)-4-(4-methoxy-3-methylphenyl)sulfonylpiperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of sulfonyl groups to sulfides.
Substitution: Nucleophilic substitution reactions can occur at the piperazine ring or the benzo[1,3]dioxole moiety, depending on the reaction conditions and reagents used
Aplicaciones Científicas De Investigación
1-(1,3-Benzodioxol-5-ylmethyl)-4-(4-methoxy-3-methylphenyl)sulfonylpiperazine has several scientific research applications:
Medicinal Chemistry: The compound has been studied for its potential anticancer properties.
Biological Research: It is used in the study of cell cycle arrest and apoptosis induction in cancer cells, providing insights into its mechanism of action and potential therapeutic applications.
Chemical Research: The compound serves as a template for the synthesis of analogs with improved biological activity and selectivity.
Mecanismo De Acción
The mechanism of action of 1-(1,3-Benzodioxol-5-ylmethyl)-4-(4-methoxy-3-methylphenyl)sulfonylpiperazine involves its interaction with molecular targets such as tubulin. The compound disrupts microtubule assembly, leading to mitotic blockade and apoptosis in cancer cells. This disruption is achieved through the suppression of tubulin polymerization or stabilization of microtubule structure .
Comparación Con Compuestos Similares
1-(1,3-Benzodioxol-5-ylmethyl)-4-(4-methoxy-3-methylphenyl)sulfonylpiperazine can be compared with other similar compounds, such as:
1-Benzo[1,3]dioxol-5-yl-indoles: These compounds also exhibit anticancer properties and interact with tubulin, but they differ in their structural features and specific biological activities.
N-aryl-5-(benzo[d][1,3]dioxol-5-ylmethyl)-4-(tert-butyl)thiazol-2-amines: These compounds have shown potent growth inhibition properties against various cancer cell lines and have different mechanisms of inducing apoptosis.
Propiedades
IUPAC Name |
1-(1,3-benzodioxol-5-ylmethyl)-4-(4-methoxy-3-methylphenyl)sulfonylpiperazine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O5S/c1-15-11-17(4-6-18(15)25-2)28(23,24)22-9-7-21(8-10-22)13-16-3-5-19-20(12-16)27-14-26-19/h3-6,11-12H,7-10,13-14H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQVDYDGEUWCZEG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)N2CCN(CC2)CC3=CC4=C(C=C3)OCO4)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













